![molecular formula C15H12N6O2S B2414638 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034551-40-9](/img/structure/B2414638.png)

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

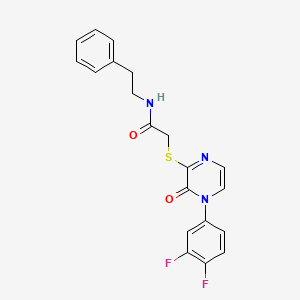

The compound is related to a class of molecules known as 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides . These molecules have been studied for their inhibitory effects against Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum, making them potential candidates for developing anti-malarial drugs .

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This forms a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Wissenschaftliche Forschungsanwendungen

Anti-Malarial Drug Development

The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a crucial enzyme involved in hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel small molecule FP-2 inhibitors based on this compound. These inhibitors exhibit high inhibitory activity against FP-2, making them potential candidates for developing new anti-malarial drugs .

Enzyme Inhibition Beyond FP-2

Apart from FP-2 inhibition, this compound’s structure suggests broader enzyme inhibitory potential. Researchers are exploring its effects on other proteases and enzymes, aiming to identify additional therapeutic targets.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells . They can be readily incorporated into DNA and RNA, suggesting that their targets could be nucleic acids or associated proteins .

Mode of Action

Thieno[3,4-d]pyrimidin-4(3h)-thione, a compound with a similar structure, has been shown to populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the generation of reactive oxygen species.

Biochemical Pathways

The generation of singlet oxygen, as seen in similar compounds , can affect various biochemical pathways, particularly those involving oxidative stress. Singlet oxygen can cause damage to cellular components, including lipids, proteins, and nucleic acids, potentially leading to cell death.

Result of Action

If the compound acts similarly to thieno[3,4-d]pyrimidin-4(3h)-thione , it might exhibit high photodynamic efficacy against cancer cells, both under normoxic and hypoxic conditions .

Action Environment

The effectiveness of similar compounds as photosensitizers suggests that light exposure could be a significant environmental factor influencing the compound’s action .

Eigenschaften

IUPAC Name |

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S/c22-13(11-8-19-21-5-1-3-16-12(11)21)17-4-6-20-9-18-14-10(15(20)23)2-7-24-14/h1-3,5,7-9H,4,6H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXDMBKYAZAXMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)

![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)